molecular formula C12H19ClN2 B073328 1-Benzylpiperidin-4-amine dihydrochloride CAS No. 1205-72-7

1-Benzylpiperidin-4-amine dihydrochloride

Cat. No. B073328
CAS RN: 1205-72-7
M. Wt: 226.74 g/mol
InChI Key: JOIJPKUXOCCGSN-UHFFFAOYSA-N
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Description

1-Benzylpiperidin-4-amine dihydrochloride, also known as BPDC, is a chemical compound with a variety of uses in scientific research. It is an artificial neurotransmitter with a wide range of applications in neuroscience, pharmacology, and biochemistry. BPDC is an important tool for understanding the mechanisms of neurotransmission, receptor binding, and drug action. In addition, it is useful for studying the effects of drugs on the nervous system and for developing novel treatments for neurological disorders.

Scientific Research Applications

Synthesis and Structural Properties

A study focused on the synthesis and spectroscopic analysis of novel compounds that could be related to or derived from similar chemical structures as 1-Benzylpiperidin-4-amine dihydrochloride. The research detailed the reaction processes and structural insights into these compounds, highlighting the versatility of such chemicals in synthetic organic chemistry and their potential applications in developing new materials or pharmaceuticals (Issac & Tierney, 1996).

Role in Chemokine Receptor Antagonism

Another significant application of compounds structurally similar to this compound is in the development of chemokine receptor antagonists. These molecules, particularly those targeting the CCR3 receptor, have shown promise in treating allergic diseases such as asthma and allergic rhinitis. The study elaborates on the structure-activity relationships of these antagonists, demonstrating the therapeutic potential of benzylpiperidine derivatives in allergic inflammation management (Willems & IJzerman, 2009).

Advanced Oxidation Processes

Further research has explored the degradation of nitrogen-containing compounds, including amines, using advanced oxidation processes. This study is crucial for environmental chemistry, particularly in treating industrial wastewater containing hazardous nitrogen compounds. The findings suggest that advanced oxidation can effectively degrade such compounds, improving water treatment technologies' efficacy (Bhat & Gogate, 2021).

Catalytic Applications

Another area of application includes catalysis, where compounds similar to this compound play a role in developing new catalytic processes. For instance, research into transition-metal-catalyzed reductive amination processes employing hydrogen highlights the importance of such compounds in synthesizing alkyl amines, critical in producing pharmaceuticals and bulk chemicals (Irrgang & Kempe, 2020).

Safety and Hazards

1-Benzylpiperidin-4-amine dihydrochloride is associated with several hazards. It is harmful if swallowed and in contact with skin . It causes serious eye damage and severe skin burns . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-Benzylpiperidin-4-amine dihydrochloride involves the reaction of benzylamine with 4-piperidone followed by reduction of the resulting imine to obtain the target compound.", "Starting Materials": ["Benzylamine", "4-piperidone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water"], "Reaction": ["Step 1: Dissolve 4-piperidone in ethanol and add benzylamine to the solution.", "Step 2: Heat the reaction mixture at reflux temperature for several hours.", "Step 3: Cool the mixture and add sodium borohydride slowly while stirring.", "Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic range.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Combine the organic layers and evaporate the solvent to obtain the crude product.", "Step 7: Dissolve the crude product in water and adjust the pH to basic range using sodium hydroxide.", "Step 8: Extract the product with ethyl acetate and wash with water.", "Step 9: Combine the organic layers and evaporate the solvent to obtain the pure product as a dihydrochloride salt."] }

CAS RN

1205-72-7

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

1-benzylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H

InChI Key

JOIJPKUXOCCGSN-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2.Cl

Other CAS RN

1205-72-7

Pictograms

Acute Toxic

Origin of Product

United States

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